4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C10H7BrO3. It is a benzofuran derivative, characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and an aldehyde group at the 2nd position of the benzofuran ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde typically involves the bromination of 7-methoxy-1-benzofuran-2-carbaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This includes precise control of temperature, solvent choice, and reaction time to achieve the desired product on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Boronic acids, palladium catalysts, and suitable solvents like ethanol or toluene.
Major Products Formed
Oxidation: 4-bromo-7-methoxy-1-benzofuran-2-carboxylic acid.
Reduction: 4-bromo-7-methoxy-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
7-bromobenzofuran: Lacks the methoxy and aldehyde groups, making it less versatile in chemical reactions.
4-bromo-2-methoxybenzaldehyde: Similar structure but lacks the furan ring, affecting its chemical properties and reactivity.
7-methoxy-1-benzofuran-2-carbaldehyde: Lacks the bromine atom, which limits its use in certain substitution reactions.
Uniqueness
4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom allows for versatile substitution reactions, while the methoxy and aldehyde groups provide additional sites for chemical modifications .
Properties
CAS No. |
236121-15-6 |
---|---|
Molecular Formula |
C10H7BrO3 |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.